
1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL
Overview
Description
“1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” is a chemical compound with the CAS Number: 65869-51-4 . It has a linear formula of C17H20N2O . The IUPAC name for this compound is 1-benzyl-4-(2-pyridinyl)-4-piperidinol . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” is 1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” is 268.36 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Characterization
Facilitated Synthesis Techniques : Research has demonstrated the use of piperidine and related compounds in the synthesis of complex organic molecules. For example, the use of ultrasonic irradiation has shown to significantly reduce reaction time and increase yields in the synthesis of benzothiazolopyridine compounds, highlighting the role of piperidine derivatives in facilitating chemical reactions (Shirani et al., 2021).
Catalytic Applications : Piperidine derivatives have been used as catalysts in intramolecular amination of allylic alcohols, forming substituted piperidine and pyrrolidine derivatives. This highlights the catalytic versatility of piperidine structures in organic synthesis (Mukherjee & Widenhoefer, 2011).
Medicinal Chemistry and Pharmacology
Antituberculosis Activity : Compounds containing piperidine units have shown promise as Mycobacterium tuberculosis GyrB inhibitors, demonstrating potential therapeutic applications in treating tuberculosis (Jeankumar et al., 2013).
Anticancer Activity : Microwave-assisted synthesis of polysubstituted 4H-pyran derivatives involving piperidine as a catalyst has been explored for anticancer activity, indicating the relevance of piperidine derivatives in the development of new anticancer agents (Hadiyal et al., 2020).
Material Science
- Corrosion Inhibition : Piperidine derivatives have been studied for their corrosion inhibition properties on mild steel, indicating their potential application in protecting metals from corrosive environments (El Hajjaji et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1-benzyl-4-pyridin-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISOQGMXZLAXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=N2)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

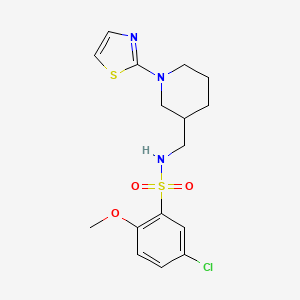
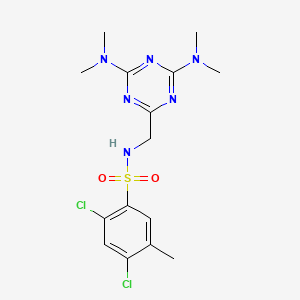
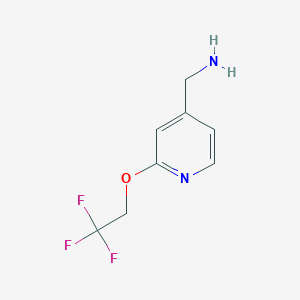
![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)
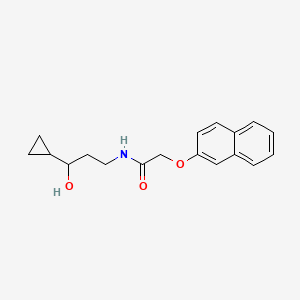

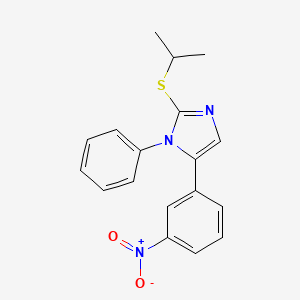


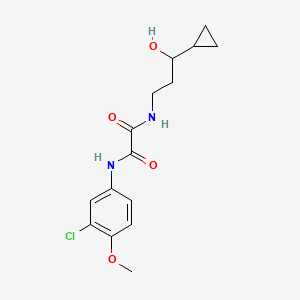
![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)

![6-Oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B2653383.png)
